molecular formula C14H19NO2S B7493279 (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone

(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone

Cat. No. B7493279
M. Wt: 265.37 g/mol
InChI Key: SVBZATYWYVAACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMP is a white to off-white powder that is soluble in organic solvents and water.

Mechanism of Action

The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its various applications is not fully understood. However, it is believed that (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's antibacterial and antifungal properties are believed to be due to its ability to disrupt the cell membrane of the microorganisms. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone acts as a ligand that coordinates with the metal center, thereby facilitating the catalytic reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone have not been extensively studied. However, it has been shown to exhibit low toxicity in vitro, making it a potential candidate for further studies in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in lab experiments is its ease of synthesis and purification. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is also stable under various conditions, making it a suitable candidate for various applications. However, one of the limitations of using (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is its limited solubility in water, which may affect its biological activity in some applications.

Future Directions

There are several future directions for the study of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One of the potential applications of (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone is in the development of new antibiotics to combat antibiotic-resistant bacteria. (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can also be further studied for its potential applications in photodynamic therapy, where it can be used as a photosensitizer to selectively destroy cancer cells. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of MOFs with improved gas storage and separation properties. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be further studied for its potential applications in the synthesis of new metal complexes with improved catalytic activity.

Synthesis Methods

(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-methylsulfanylphenylboronic acid with 2-methylmorpholine-4-carboxaldehyde in the presence of a palladium catalyst. The product is then purified using chromatography techniques to obtain (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone in its pure form.

Scientific Research Applications

(2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, (2-Methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.

properties

IUPAC Name

(2-methyl-5-methylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10-4-5-12(18-3)8-13(10)14(16)15-6-7-17-11(2)9-15/h4-5,8,11H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBZATYWYVAACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)C2=C(C=CC(=C2)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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